molecular formula C14H20N6 B14148878 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine CAS No. 89292-37-5

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine

Katalognummer: B14148878
CAS-Nummer: 89292-37-5
Molekulargewicht: 272.35 g/mol
InChI-Schlüssel: FGWGSZCARQGPGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a triazole ring. Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The starting material, 3-methylbenzyl chloride, is reacted with piperazine to form 4-[(3-methylphenyl)methyl]piperazine.

    Cyclization to form the triazole ring: The piperazine derivative is then reacted with an appropriate hydrazine derivative to form the triazole ring. This step often involves the use of a cyclization agent such as phosphorus oxychloride (POCl3) under reflux conditions.

    Final coupling: The resulting intermediate is then coupled with an amine derivative to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or triazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. It has shown promising activity against various pathogens.

    Neuropharmacology: Due to its piperazine moiety, the compound is investigated for its potential use in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases.

    Cancer Research: The compound is evaluated for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In neuropharmacology, it may modulate neurotransmitter levels or receptor activity.

Vergleich Mit ähnlichen Verbindungen

3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:

    1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: This compound has a similar structure but with a trifluoromethyl group, which may enhance its biological activity.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has different substituents on the piperazine and triazole rings, leading to variations in its biological properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the triazole moiety and are studied for their anticancer and antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

89292-37-5

Molekularformel

C14H20N6

Molekulargewicht

272.35 g/mol

IUPAC-Name

3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C14H20N6/c1-11-3-2-4-12(9-11)10-19-5-7-20(8-6-19)14-16-13(15)17-18-14/h2-4,9H,5-8,10H2,1H3,(H3,15,16,17,18)

InChI-Schlüssel

FGWGSZCARQGPGX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NNC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.